molecular formula C9H10N2O4 B12409816 (1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

Cat. No.: B12409816
M. Wt: 210.19 g/mol
InChI Key: OEYRUBVMMWUGKQ-KYVYOHOSSA-N
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Description

The compound (1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[72102,7]dodeca-3,6-dien-5-one is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the formation of the tricyclic core through a series of cyclization reactions. The hydroxymethyl group is then introduced via a selective hydroxylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the tricyclic core.

    Substitution: Functional groups on the tricyclic core can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction can lead to a more saturated tricyclic structure.

Scientific Research Applications

Chemistry

In chemistry, (1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure can impart stability and functionality to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The tricyclic core provides a rigid framework that can fit into binding pockets of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[72102,7]dodeca-3,6-dien-5-one lies in its complex tricyclic structure and the presence of both hydroxymethyl and diazatricyclic moieties

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C9H10N2O4/c12-4-6-5-3-8(14-6)11-2-1-7(13)10-9(11)15-5/h1-2,5-6,8,12H,3-4H2/t5?,6-,8-/m1/s1

InChI Key

OEYRUBVMMWUGKQ-KYVYOHOSSA-N

Isomeric SMILES

C1[C@@H]2N3C=CC(=O)N=C3OC1[C@H](O2)CO

Canonical SMILES

C1C2C(OC1N3C=CC(=O)N=C3O2)CO

Origin of Product

United States

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